2-amino-N-(4-methylphenyl)benzamide

Descripción

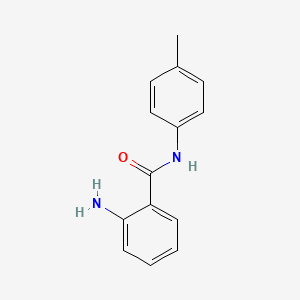

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNAKLMMGXHGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331318 | |

| Record name | 2-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32212-38-7 | |

| Record name | 2-amino-N-(4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-amino-N-(4-methylphenyl)benzamide, a molecule of interest in medicinal chemistry. This document consolidates key data, experimental protocols, and potential biological activities to support ongoing research and development efforts.

Chemical Identity and Properties

This compound, also known as 2-amino-N-(p-tolyl)benzamide, is an aromatic amide with the molecular formula C₁₄H₁₄N₂O.[1] Its chemical structure features a benzamide core with an amino group at the 2-position of the benzoyl ring and a p-tolyl group attached to the amide nitrogen.

Core Chemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-N-(p-tolyl)benzamide, N-(4-methylphenyl)-2-aminobenzamide, 4'-Methylanthranilanilide | [1] |

| CAS Number | 32212-38-7 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Beige powder | [1] |

| Melting Point | 149 °C | [1] |

| Boiling Point | Not experimentally determined. Predicted for the similar 2-amino-N-(2-methylphenyl)benzamide: 320.2±35.0 °C. | |

| Solubility | Recrystallized from benzene, suggesting solubility in hot benzene. General solubility for benzamides is higher in polar organic solvents.[1] |

Spectral Data

The following spectral data provides the basis for the structural elucidation and characterization of this compound.

| Technique | Data |

| IR (KBr, cm⁻¹) | 3464.73, 3361.59, 3273.20 (N-H stretching), 1636.80 (C=O stretching)[1] |

| ¹H-NMR (400 MHz, DMSO-d₆, δ ppm) | 7.76 (1H, br s, NH), 7.41–7.45 (3H, m, Ar-H), 7.23 (1H, t, J = 7.7 Hz, Ar-H), 7.15 (2H, d, J = 8.0 Hz, Ar-H), 6.68–6.70 (2H, m, Ar-H), 5.43 (2H, br s, NH₂), 2.33 (3H, s, CH₃)[1] |

| ¹³C-NMR (δ ppm) | 21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6[1] |

| Mass Spectrum (m/z, %) | 226 [M⁺] (31.25), 209 (92.31), 191 (15.62), 133 (29.69), 118 (100), 105 (31.25)[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of isatoic anhydride with 4-methylaniline. This method, referred to as "Method A" in cited literature, provides a high yield of the desired product.[1]

Synthesis of this compound

General Procedure (Method A): [2] A mixture of isatoic anhydride (1 equivalent) and 4-methylaniline (1 equivalent) in dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is achieved by recrystallization from a suitable solvent, such as benzene.[1] This conventional heating method has been reported to yield the product in 97% yield.[1]

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of 2-aminobenzamide have been investigated for their biological activities, with several studies reporting antimicrobial and antifungal properties.[1]

Antimicrobial and Antifungal Activity

A study evaluating a series of 2-aminobenzamide derivatives demonstrated that these compounds exhibit a range of antimicrobial activities.[1] Furthermore, related 2-amino-N-phenylbenzamides have shown promising results against various mycobacterial and fungal strains.[3] While the specific minimum inhibitory concentrations (MICs) for this compound are not detailed in the available abstracts, the broader class of compounds shows potential for further investigation as antimicrobial agents.

Potential Mechanisms and Signaling Pathways

The precise mechanism of action for the antimicrobial and antifungal effects of this compound has not been fully elucidated. However, research on related compounds provides some insights into potential pathways.

One hypothesis suggests that the biological activity of 2-aminobenzamide derivatives may be linked to the concept of "opening/closing pharmacophore sites" through tautomerism. The presence of both a hydrogen bond donor (amino group) and acceptor (carbonyl group) in close proximity could allow for the formation of intramolecular hydrogen bonds, potentially influencing the molecule's interaction with biological targets.

Caption: Proposed mechanism involving conformational changes.

It is important to note that research into the signaling pathways of the broader class of 2-aminobenzamides is ongoing. For instance, 2-aminobenzimidazole derivatives, which share some structural similarities, have been shown to act as modulators of Acid-Sensing Ion Channels (ASICs), suggesting a potential, though unconfirmed, avenue of investigation for this compound.

Conclusion

This compound is a readily synthesizable compound with a well-characterized chemical structure. The available data on its biological activity, particularly its potential as an antimicrobial and antifungal agent, warrants further investigation. Future research should focus on elucidating its precise mechanism of action and exploring its efficacy in various biological models. This technical guide serves as a foundational resource for scientists and researchers working with this and related compounds, providing the necessary data to inform future studies and drug development initiatives.

References

- 1. Derivatives of 2-aminobenzimidazole potentiate ASIC open state with slow kinetics of activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-N-(4-methylphenyl)benzamide (CAS: 32212-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-(4-methylphenyl)benzamide, also known as 4'-Methylanthranilanilide, is a chemical compound with the CAS number 32212-38-7. This document provides a comprehensive overview of its known chemical and physical properties. It is important to note that while the broader class of 2-aminobenzamide derivatives has been a subject of scientific inquiry for various biological activities, specific data on the biological effects, signaling pathways, and detailed experimental protocols for this compound are not extensively available in the current body of scientific literature. This guide summarizes the existing information and provides a general synthetic protocol relevant to this class of compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 32212-38-7 | N/A |

| Molecular Formula | C₁₄H₁₄N₂O | N/A |

| Molecular Weight | 226.27 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 4'-Methylanthranilanilide, 2-Amino-N-p-tolylbenzamide | N/A |

| Appearance | Solid (form not specified in literature) | N/A |

| Purity | Commercially available up to 98% | [1] |

Synthesis

Experimental Protocol: General Synthesis of 2-amino-N-arylbenzamides

This protocol describes a general procedure that can be adapted for the synthesis of this compound by using p-toluidine as the amine derivative.

Materials:

-

Isatoic anhydride

-

p-Toluidine (4-methylaniline)

-

Dimethylformamide (DMF)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable volume of DMF.

-

To this solution, add a solution of p-toluidine (1 equivalent) in DMF.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into ice-cold water to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

There is a notable absence of specific studies detailing the biological activity of this compound in peer-reviewed literature. However, the broader class of 2-aminobenzamide derivatives has been investigated for various therapeutic properties. It is crucial to emphasize that the following information is based on related compounds and may not be representative of the activity of this compound itself.

-

Antimycobacterial and Antifungal Activity: Some studies on substituted 2-amino-N-phenylbenzamides have reported antimycobacterial and antifungal properties. These studies suggest that the 2-aminobenzamide scaffold could be a starting point for the development of new antimicrobial agents.

Due to the lack of specific biological data, no quantitative data tables (e.g., IC₅₀, MIC values) or signaling pathway diagrams can be provided for this compound.

Signaling Pathways and Mechanism of Action

As of the date of this document, there is no published research that elucidates the signaling pathways or the specific mechanism of action for this compound. Consequently, the creation of a signaling pathway diagram is not possible.

Conclusion

This compound (CAS: 32212-38-7) is a readily synthesizable organic compound with well-defined chemical and physical properties. Its primary role in the scientific literature to date appears to be that of a chemical intermediate, particularly in the synthesis of quinazolinones and other heterocyclic systems. While the general class of 2-aminobenzamides has shown promise in the context of antimicrobial research, the specific biological profile of this compound remains uncharacterized. Future research is warranted to explore the potential biological activities and therapeutic applications of this compound. This would involve in-depth screening for various biological targets, and should any activity be identified, subsequent studies to determine its mechanism of action and associated signaling pathways would be necessary.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-amino-N-(4-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-amino-N-(4-methylphenyl)benzamide, a key intermediate in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and a potential mechanism of action, presenting data in a clear and accessible format for researchers and professionals in drug development.

Synthesis and Physicochemical Properties

This compound can be synthesized from isatoic anhydride and p-toluidine. The reaction involves the nucleophilic attack of the amine on the carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the final product.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Melting Point | 149 °C | [1] |

| Appearance | Beige powder | [1] |

Spectroscopic Data for Structure Confirmation

The structural integrity of synthesized this compound was confirmed through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3464.73, 3361.59 | N-H stretching (amine) |

| 3273.20 | N-H stretching (amide) |

| 1636.80 | C=O stretching (amide) |

Data sourced from[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.76 | br s | 1H | NH (amide) |

| 7.41–7.45 | m | 3H | Aromatic CH |

| 7.23 | t, J = 7.7 Hz | 1H | Aromatic CH |

| 7.15 | d, J = 8.0 Hz | 2H | Aromatic CH |

| 6.68–6.70 | m | 2H | Aromatic CH |

| 5.43 | br s | 2H | NH₂ (amine) |

| 2.33 | s | 3H | CH₃ |

Data sourced from[1]

Table 4: ¹³C NMR Spectral Data of this compound (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 167.6 | C=O (amide) |

| 148.9 | Aromatic C-N |

| 135.3 | Aromatic C |

| 134.2 | Aromatic C |

| 132.7 | Aromatic C-H |

| 129.6 | Aromatic C-H |

| 127.3 | Aromatic C-H |

| 120.8 | Aromatic C-H |

| 117.5 | Aromatic C |

| 116.8 | Aromatic C-H |

| 116.4 | Aromatic C-H |

| 21.0 | CH₃ |

Data sourced from[1]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry (EI-MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 226 | 31.25 | [M]⁺ |

| 209 | 92.31 | [M - NH₃]⁺ |

| 191 | 15.62 | |

| 133 | 29.69 | |

| 118 | 100 | [C₇H₆NO]⁺ |

| 105 | 31.25 | [C₇H₅O]⁺ |

Data sourced from[1]

Experimental Protocols

Synthesis of 2-amino-N-(p-tolyl)benzamide[1]

-

Materials: Isatoic anhydride, p-toluidine, benzene.

-

Procedure: A mixture of isatoic anhydride (1 equivalent) and p-toluidine (1 equivalent) is heated. The resulting solid is then recrystallized from benzene to yield the pure product.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[2]

-

Instrumentation: A Fourier Transform Infrared spectrophotometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to an NMR tube.[3]

-

Instrumentation: A 400 MHz NMR spectrometer is used to acquire ¹H and ¹³C spectra.

-

Data Acquisition: Tetramethylsilane (TMS) is used as an internal standard.

Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Derivatives of 2-aminobenzamide have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6] By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, making them promising candidates for cancer therapy.

Caption: Proposed mechanism of action of 2-aminobenzamide derivatives as HDAC inhibitors.

This guide provides a foundational understanding of the structural characteristics and potential biological relevance of this compound. The detailed experimental data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of novel therapeutic agents.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. chem.latech.edu [chem.latech.edu]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-(4-methylphenyl)benzamide, a key intermediate in various chemical and pharmaceutical applications. This document details two primary synthetic pathways, provides explicit experimental protocols, and presents key analytical data for the synthesized compound.

Overview of Synthetic Pathways

The synthesis of this compound can be effectively achieved through two principal routes:

-

Pathway 1: From Isatoic Anhydride and p-Toluidine. This is a direct and efficient one-step method involving the reaction of commercially available isatoic anhydride with p-toluidine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of p-toluidine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to form the desired benzamide.

-

Pathway 2: From 2-Aminobenzoic Acid and p-Toluidine. This two-step pathway first involves the conversion of 2-aminobenzoic acid to the more reactive 2-aminobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with p-toluidine in a nucleophilic acyl substitution reaction to yield the final product. While this method is also effective, it involves the handling of a potentially unstable acid chloride intermediate.

Below are graphical representations of these two synthetic pathways.

Experimental Protocols

Synthesis via Pathway 1: From Isatoic Anhydride and p-Toluidine

This protocol is adapted from established procedures for the synthesis of N-substituted 2-aminobenzamides.

Materials:

-

Isatoic anhydride

-

p-Toluidine

-

Benzene (or an alternative suitable solvent like Toluene or Ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine isatoic anhydride (1.0 equivalent) and p-toluidine (1.0 equivalent).

-

Add a suitable solvent, such as benzene, to the flask.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

For further purification, recrystallize the crude product from benzene.

-

Dry the purified crystals under vacuum to obtain this compound as a beige powder[1].

A general workflow for this experimental procedure is outlined below.

Synthesis via Pathway 2: From 2-Aminobenzoic Acid and p-Toluidine

This pathway involves the formation of an acid chloride intermediate.

Step 1: Synthesis of 2-Aminobenzoyl Chloride

Materials:

-

2-Aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

An inert solvent (e.g., Toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-aminobenzoic acid (1.0 equivalent) in an inert solvent like toluene.

-

Slowly add thionyl chloride (a slight excess, e.g., 1.1-1.2 equivalents) to the suspension at room temperature with stirring.

-

After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-aminobenzoyl chloride. This intermediate is often used immediately in the next step without further purification due to its potential instability.

Step 2: Synthesis of this compound

Materials:

-

Crude 2-aminobenzoyl chloride

-

p-Toluidine

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

A base (e.g., triethylamine or pyridine)

Procedure:

-

Dissolve p-toluidine (1.0 equivalent) and a base (1.0 equivalent) in an anhydrous solvent (e.g., diethyl ether) in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Dissolve the crude 2-aminobenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled solution of p-toluidine with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., triethylammonium chloride).

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove excess base and unreacted p-toluidine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., benzene or ethanol-water mixture).

The logical relationship of this two-step synthesis is depicted below.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Yield Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O | [2] |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | Beige powder | [1] |

| Melting Point | 149 °C | [1] |

| Yield (from Isatoic Anhydride) | 97% | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| IR (KBr, νmax, cm-1) | 3464.73, 3361.59, 3273.20 (N-H stretching), 1636.80 (C=O stretching) | [1] |

| ¹H-NMR (400 MHz, DMSO-d₆, δ, ppm) | 7.76 (1H, br s, NH), 7.41–7.45 (3H, m), 7.23 (1H, t, J = 7.7 Hz), 7.15 (2H, d, J = 8.0 Hz), 6.68–6.70 (2H, m), 5.43 (2H, br s, NH₂), 2.33 (3H, s, CH₃) | [1] |

| ¹³C-NMR (DMSO-d₆, δ, ppm) | 21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6 | [1] |

| Mass Spectrum (m/z, %) | 226 [M⁺] (31.25), 209 (92.31), 191 (15.62), 133 (29.69), 118 (100), 105 (31.25) | [1] |

This guide provides essential information for the synthesis and characterization of this compound. For further details on reaction optimization and scale-up, researchers are encouraged to consult the primary literature.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 2-amino-N-(p-tolyl)benzamide Derivatives

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-amino-N-(p-tolyl)benzamide and its derivatives. The versatile pharmacological profile of this scaffold, encompassing antimicrobial, anticancer, and enzyme-inhibitory properties, marks it as a significant area of interest in medicinal chemistry and drug discovery.

Synthesis of 2-amino-N-(p-tolyl)benzamide Derivatives

A prevalent and efficient method for synthesizing 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate N-nucleophile, such as a primary or secondary amine.[1] The reaction is often conducted in a solvent like dimethylformamide (DMF) under reflux conditions.[1] Microwave-assisted synthesis has also been employed as an environmentally friendly and high-yielding alternative to classical heating methods.[1]

Caption: General synthesis of 2-amino-N-(p-tolyl)benzamide derivatives.

Biological Activities

Derivatives of the 2-amino-N-(p-tolyl)benzamide core have been investigated for a range of biological activities. The following sections detail these findings, presenting quantitative data and the experimental protocols used for their determination.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of 2-aminobenzamide derivatives against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2]

| Compound | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide | Mycobacterium tuberculosis | - | Not specified, but noted as highly active | [2] |

| Derivative 5a | Bacillus subtilis | 25 | 6.25 | [3] |

| Derivative 5a | Escherichia coli | 31 | 3.12 | [3] |

| Derivative 6b | Escherichia coli | 24 | 3.12 | [3] |

| Derivative 6c | Bacillus subtilis | 24 | 6.25 | [3] |

| Benzothiazole Derivative BTC-j | Staphylococcus aureus | - | 12.5 | [4] |

| Benzothiazole Derivative BTC-j | Bacillus subtilis | - | 6.25 | [4] |

| Benzothiazole Derivative BTC-j | Escherichia coli | - | 3.125 | [4] |

| Benzothiazole Derivative BTC-j | Pseudomonas aeruginosa | - | 6.25 | [4] |

Note: Derivatives 5a, 6b, and 6c are N-benzamide derivatives from a study highlighting the general activity of this class.[3] BTC-j is a more complex benzothiazole derivative of benzamide.[4]

The antibacterial activity of synthesized compounds is commonly assessed using the agar well diffusion method.[1]

-

Media Preparation: A suitable bacterial growth medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).[1]

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Application: A solution of the test compound at a known concentration (e.g., 5 mg/mL in DMSO) is added to each well.[1] A well with the solvent (DMSO) serves as a negative control, and a standard antibiotic (e.g., Ceftizoxime, Gentamicin) is used as a positive control.[5]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Data Collection: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters.

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Anticancer Activity

Benzamide derivatives have demonstrated significant potential as anticancer agents.[6][7] Studies have reported cytotoxic activity against various human cancer cell lines, suggesting their role in the development of new antineoplastic drugs.[6]

| Compound Class | Cell Line | IC₅₀ (µg/mL) | Reference |

| 2-Substituted Benzimidazoles | Hepatocellular Carcinoma (HEPG2) | < 10 | [6] |

| 2-Substituted Benzimidazoles | Breast Adenocarcinoma (MCF7) | < 10 | [6] |

| 2-Substituted Benzimidazoles | Colon Carcinoma (HCT 116) | < 10 | [6] |

| Pentacyclic Benzimidazole Derivative 6 | Various human cancer cell lines | Submicromolar range | [8] |

| Pentacyclic Benzimidazole Derivative 9 | Various human cancer cell lines | Submicromolar range | [8] |

| N-2-(Phenylamino) Benzamide Derivative 1H-30 | Colorectal cancer cells (CT26.WT) | Potent anticancer effects noted | [7] |

Note: The cited studies investigate broader classes of benzamide or benzimidazole derivatives, indicating a promising area for the specific 2-amino-N-(p-tolyl)benzamide scaffold.

The antiproliferative activity of the derivatives is commonly evaluated using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cells (e.g., MCF-7, HEPG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme and Pathway Inhibition

Recent drug development efforts have explored benzamide derivatives as inhibitors of specific enzymes and signaling pathways implicated in various diseases.

-

COX-2/Topo I Inhibition: N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), targeting both inflammation and tumor progression in gastrointestinal cancers.[7] The lead compound, 1H-30, effectively suppressed the NF-κB signaling pathway and demonstrated in vivo tumor growth inhibition.[7]

-

Glucokinase Activation: Computational studies have identified benzamide derivatives as potential glucokinase (GK) activators, which is a promising strategy for treating type 2 diabetes mellitus.[9] These studies use 3D-QSAR and docking to identify key structural features for potent GK activation.[9]

-

Hedgehog Pathway Inhibition: A series of N-(2-pyrimidinylamino) benzamide derivatives were developed as potent inhibitors of the Hedgehog signaling pathway, a critical pathway in cancer development.[10] Several synthesized compounds showed greater potency than the FDA-approved inhibitor vismodegib.[10]

Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives.

Conclusion

The 2-amino-N-(p-tolyl)benzamide scaffold is a valuable pharmacophore in modern drug discovery. The derivatives exhibit a wide array of biological activities, including potent antimicrobial and anticancer effects. Furthermore, the adaptability of the benzamide structure allows for its optimization as a targeted inhibitor of key biological pathways, such as the Hedgehog signaling cascade, and enzymes like COX-2. The synthetic accessibility and diverse biological profile of these compounds underscore their potential for the development of novel therapeutic agents to address critical needs in oncology, infectious diseases, and metabolic disorders. Further structure-activity relationship (SAR) studies are warranted to refine the potency and selectivity of these promising molecules.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]

- 9. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-amino-N-(4-methylphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-(4-methylphenyl)benzamide, a member of the benzamide class of compounds, has demonstrated notable biological activity, particularly as an antimicrobial and antimycobacterial agent. While its precise molecular targets are an active area of investigation, this technical guide consolidates the current understanding of its therapeutic potential. This document outlines the known biological effects, hypothesizes potential mechanisms of action and therapeutic targets, presents available quantitative data, details relevant experimental protocols, and provides visualizations of associated workflows and potential signaling pathways. The information presented herein aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

This compound, also known as 2-amino-N-(p-tolyl)benzamide, is an organic compound with the chemical formula C₁₄H₁₄N₂O.[1] Its structure features a benzamide core with an amino group at the 2-position of the benzoyl ring and a 4-methylphenyl (p-tolyl) group attached to the amide nitrogen. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications. While the specific molecular targets of this compound are not yet fully elucidated, preliminary studies have highlighted its potential in combating microbial infections.

Known Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound, as suggested by initial research, lies in its antimicrobial and antimycobacterial properties.

Antimicrobial Activity

In a study by Al-Omary et al. (2015), this compound (referred to as compound 7) was synthesized and evaluated for its antimicrobial activity.[2] While the specific quantitative data from this study is not detailed in the provided search results, the investigation points towards its potential as a lead compound for the development of new antimicrobial agents.

Antimycobacterial Activity

A study by Kubicova et al. (2000) investigated a series of substituted 2-amino-N-phenylbenzamides for their antimycobacterial effects.[3] Notably, a derivative of the compound of interest, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide, demonstrated significant activity against Mycobacterium tuberculosis and other atypical mycobacterial strains.[3] This suggests that the 2-aminobenzamide scaffold is a promising starting point for the development of novel antitubercular drugs.

Potential Therapeutic Targets and Mechanisms of Action

While direct molecular targets have not been definitively identified for this compound, we can hypothesize potential targets based on its observed biological activities and the known mechanisms of other benzamide-containing compounds.

Inhibition of Essential Bacterial Enzymes

Many antimicrobial agents function by inhibiting enzymes that are critical for bacterial survival. Given its benzamide structure, this compound could potentially target:

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. The aromatic and amide components of the molecule could potentially interact with the active sites of these enzymes.

-

Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts bacterial growth.

-

Cell Wall Synthesis Enzymes: Key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, are common targets for antibiotics.

Disruption of Bacterial Cell Membranes

The compound's lipophilic nature, suggested by its chemical structure, may allow it to intercalate into and disrupt the integrity of the bacterial cell membrane. This would lead to leakage of cellular contents and ultimately cell death.

Analogy to Other Bioactive Benzamides

The broader class of benzamide derivatives has been shown to target a variety of proteins. While these are not confirmed targets for this compound, they represent plausible areas for future investigation:

-

DNA Methyltransferases (DNMTs): Some benzamide analogues have been identified as inhibitors of DNMTs, which play a role in gene regulation in some microorganisms.[4][5]

-

Viral Proteins: Derivatives have been developed as inhibitors of the HIV-1 viral infectivity factor (Vif).[6]

-

Kinases: Certain benzamides have shown inhibitory activity against protein kinases such as EGFR tyrosine kinase and BCR-ABL/SRC/p38 kinase.[7][8]

-

Histone Deacetylases (HDACs): More complex benzamide derivatives have been designed as HDAC inhibitors for anticancer applications.[9]

Further research, including target-based screening and mechanism-of-action studies, is required to identify the specific molecular targets of this compound.

Quantitative Data

The available literature provides limited quantitative data on the biological activity of this compound. The following table summarizes the key findings.

| Compound | Biological Activity | Organism(s) | Reported Potency | Reference |

| This compound | Antimicrobial | Not specified | Activity reported, but quantitative data not provided in search results. | Al-Omary et al., 2015[2] |

| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide (derivative) | Antimycobacterial | Mycobacterium tuberculosis and atypical mycobacteria | Good activity reported, with some 5-chloro derivatives being more active than isoniazid (INH) against atypical strains. | Kubicova et al., 2000[3] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections describe the general methodologies used in the evaluation of the antimicrobial and antimycobacterial activities of this compound and its derivatives.

Synthesis of this compound

The synthesis of 2-amino-N-(p-tolyl)benzamide (compound 7) was reported by Al-Omary et al. (2015).[2] The general procedure involves the reaction of isatoic anhydride with p-toluidine.

Method A (Conventional Synthesis):

-

A mixture of isatoic anhydride (1.63 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) in glacial acetic acid (20 mL) is heated under reflux for 2 hours.

-

The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with water, and dried.

-

The crude product is recrystallized from benzene to yield the pure compound.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This is a standard method for assessing the antimicrobial activity of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is evenly inoculated with the microbial suspension using a sterile swab.

-

Application of Compound: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the minimum inhibitory concentration (MIC) of a compound against mycobacteria.

-

Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Preparation of Mycobacterial Inoculum: A suspension of the mycobacterial strain is prepared and adjusted to a specific turbidity.

-

Inoculation: Each well of the microtiter plate is inoculated with the mycobacterial suspension.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere for a specified period (e.g., 7-14 days for rapidly growing mycobacteria or longer for M. tuberculosis).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

Visualizations

The following diagrams illustrate key concepts related to the discovery and potential mechanism of action of this compound.

Caption: A generalized workflow for the discovery and development of a new antimicrobial agent.

Caption: A hypothetical model of how this compound may exert its antimicrobial effect by inhibiting an essential bacterial enzyme.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antimicrobial and antimycobacterial agents. While its precise molecular targets remain to be fully elucidated, its demonstrated biological activity warrants further investigation. Future research should focus on:

-

Comprehensive antimicrobial screening: Testing the compound against a broader panel of clinically relevant bacterial and fungal pathogens.

-

Target identification studies: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific molecular targets.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating a library of analogues to optimize potency and selectivity.

-

In vivo efficacy studies: Assessing the therapeutic potential of the compound and its optimized derivatives in animal models of infection.

A deeper understanding of the mechanism of action of this compound will be instrumental in unlocking its full therapeutic potential and in the rational design of next-generation antimicrobial agents.

References

- 1. This compound | C14H14N2O | CID 437153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as potent HIV-1 Vif inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted benzamides are a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive literature review of substituted benzamide compounds, focusing on their synthesis, diverse biological applications, structure-activity relationships, and mechanisms of action, particularly their influence on key signaling pathways.

Synthesis of Substituted Benzamide Compounds

The synthesis of substituted benzamides can be achieved through various chemical reactions. A common and straightforward method involves the reaction of a substituted benzoic acid with an appropriate amine in the presence of a coupling agent. Another widely used approach is the reaction of a substituted benzoyl chloride with an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic workflow for the preparation and evaluation of substituted benzamide derivatives is illustrated below. This process typically begins with the synthesis of the target compounds, followed by structural confirmation and subsequent biological evaluation.

Diverse Biological Activities of Substituted Benzamides

Substituted benzamides have been investigated for a wide array of therapeutic applications, including their use as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.

Anticancer Activity

A significant body of research has focused on the development of substituted benzamides as potential anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 21 | Daoy (medulloblastoma) | nanomolar | [1] |

| Compound 16 | Mycobacterium tuberculosis | 0.13 | [2] |

| Compound 22f | Mycobacterium tuberculosis | 0.09 | [2] |

| Compound 4b | Mycobacterium tuberculosis | 0.62 | [2] |

| Compound 18 | Mycobacterium tuberculosis | 0.85 | [2] |

| Compound 13f | STAT3 inhibition | - | [3] |

| Compound 13g | STAT3 inhibition | - | [3] |

| Compound 12d | STAT3 inhibition | - | [3] |

| Compound 7t | MDA-MB-231 (breast cancer) | potent | [4] |

| Compound 3e | Non-small cell lung cancer (HOP-92) | 0.19 | [5] |

| Compound 5a | NIH3T3 (fibroblast) | 28.52 | [1] |

| Compound 5b | NIH3T3 (fibroblast) | 12.47 | [1] |

| Compound B12 | MDA-MB-231, HCT-116, SW480 | 0.61-1.11 | [6] |

Enzyme Inhibition

Substituted benzamides have been identified as inhibitors of various enzymes that are implicated in disease pathogenesis. For instance, certain derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer.[6] Others have been found to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.[7]

| Compound | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Compound 5a | hCA II | 69.56 | - | [8] |

| Compound 5d-g | hCA II | 39.64 - 79.63 | - | [8] |

| Compound 5l | hCA II | 74.94 | - | [8] |

| Acetazolamide (AAZ) | hCA I | 439.17 | - | [8] |

| Acetazolamide (AAZ) | hCA II | 98.28 | - | [8] |

| Synthesized Compounds | AChE | 30.95 - 154.50 | - | [8] |

| Tacrine | AChE | 159.61 | - | [8] |

| Compound 2d | h-NTPDase8 | - | 0.28 | [9] |

| Compound 3i | h-NTPDase1 | - | 2.88 | [9] |

| Compound 3i | h-NTPDase3 | - | 0.72 | [9] |

| Compound 3f | h-NTPDase2 | - | 0.27 | [9] |

| Compound 3j | h-NTPDase2 | - | 0.29 | [9] |

| Compound 4d | h-NTPDase2 | - | 0.13 | [9] |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective drug candidates. For substituted benzamides, SAR studies have revealed several key insights:

-

Substitution Pattern: The position and nature of substituents on the benzamide scaffold significantly impact activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the molecule was found to be critical.

-

Lipophilicity and Electronic Effects: The introduction of lipophilic groups or electron-withdrawing/donating groups can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For example, in a series of antitubercular benzamides, electron-donating and -accepting moieties on the phenyl ethyl ring did not significantly affect the activity against M. tuberculosis.[2]

-

Conformational Constraints: The overall three-dimensional shape of the molecule plays a vital role in its interaction with the biological target.

Modulation of Signaling Pathways

Substituted benzamides have been shown to exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival.[3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers.[3] Certain N-substituted sulfamoylbenzamide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[6][10] These compounds typically act by inhibiting the phosphorylation of STAT3, which is a critical step for its activation and subsequent dimerization.[3][6]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development and tissue homeostasis.[1][11] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[1][12] Several substituted benzamide derivatives have been developed as inhibitors of the Hh signaling pathway.[1][11] These compounds often target the Smoothened (Smo) receptor, a key component of the Hh pathway, thereby preventing the downstream activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[1][13]

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide-MedSci.cn [medsci.cn]

- 11. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

An In-depth Technical Guide on the Solubility and Stability of 2-amino-N-(4-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of the compound 2-amino-N-(4-methylphenyl)benzamide. Given the limited availability of specific experimental data for this molecule, this document focuses on established, industry-standard protocols and theoretical predictions to empower researchers in generating robust and reliable data. The information herein is curated to support drug discovery, formulation development, and overall preclinical assessment.

Predicted Physicochemical and Solubility Properties

In the absence of experimental data, computational tools can provide valuable initial estimates of a compound's properties. The following data for this compound was generated using the SwissADME web tool, a widely used platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[1] These predictions serve as a foundational guide for experimental design.

| Property | Predicted Value | Unit | Prediction Tool |

| Molecular Formula | C₁₄H₁₄N₂O | - | - |

| Molecular Weight | 226.27 | g/mol | SwissADME |

| log P (iLOGP) | 2.69 | - | SwissADME |

| log S (ESOL) | -3.45 | - | SwissADME |

| Solubility (ESOL) | 4.43e-04 | mol/l | SwissADME |

| Solubility (ESOL) | 100.29 | mg/l | SwissADME |

| Solubility Class (ESOL) | Soluble | - | SwissADME |

| log S (Ali) | -3.99 | - | SwissADME |

| Solubility (Ali) | 1.02e-04 | mol/l | SwissADME |

| Solubility (Ali) | 23.11 | mg/l | SwissADME |

| Solubility Class (Ali) | Moderately soluble | - | SwissADME |

| log S (SILICOS-IT) | -3.89 | - | SwissADME |

| Solubility (SILICOS-IT) | 1.28e-04 | mol/l | SwissADME |

| Solubility (SILICOS-IT) | 28.90 | mg/l | SwissADME |

| Solubility Class (SILICOS-IT) | Moderately soluble | - | SwissADME |

Note: These are in silico predictions and must be confirmed by experimental data.

Solubility Determination: Experimental Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms.[2] Both kinetic and thermodynamic solubility assays are essential during different stages of drug development.[3]

Kinetic Solubility Protocol

Kinetic solubility is typically measured early in drug discovery to quickly assess compounds, often using a DMSO stock solution.[3][4] This mimics how compounds are handled in many high-throughput screening assays.[4]

Objective: To determine the solubility of a compound when rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (e.g., ≤1%) to minimize its effect on solubility.[5]

-

Incubation: Seal the plate and shake it at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours.[4]

-

Precipitate Detection: After incubation, determine the concentration at which precipitation occurs. This can be done using several methods:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate.

-

UV Spectroscopy: Filter the solutions to remove any undissolved solid. Measure the UV absorbance of the clear filtrate in a UV-compatible microplate.[6]

-

LC-MS/MS: For higher accuracy, quantify the concentration of the dissolved compound in the filtered supernatant using a validated LC-MS/MS method.[4][5]

-

-

Data Analysis: Construct a calibration curve from standards of known concentrations. Use this curve to determine the highest concentration of the compound that remains in solution, which is the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Protocol

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid drug.[3] It is a more accurate representation of true solubility and is crucial for formulation development.[7] The shake-flask method is the gold standard for this measurement.[6]

Objective: To determine the equilibrium solubility of the solid, crystalline form of the compound in various solvents.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH levels, ethanol, propylene glycol).[7]

-

Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical and can range from 24 to 72 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid material by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).[6]

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Solid-State Analysis (Optional but Recommended): Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the solid form has not changed (e.g., converted to a different polymorph or a solvate) during the experiment.

Data Presentation for Solubility

Quantitative solubility data should be recorded in a structured format to allow for easy comparison.

| Solvent System | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |

| Water | 7.0 | 25 | Thermodynamic | ||

| PBS | 7.4 | 25 | Thermodynamic | ||

| PBS | 7.4 | 37 | Kinetic | ||

| 0.1 N HCl | 1.2 | 37 | Thermodynamic | ||

| Ethanol | - | 25 | Thermodynamic | ||

| Propylene Glycol | - | 25 | Thermodynamic |

Solubility Determination Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment: Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and demonstrate the stability-indicating power of analytical methods.[10][11] The protocols outlined below are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[10][12]

Hydrolytic Stability Protocol

Objective: To evaluate the susceptibility of the compound to hydrolysis across a range of pH values. The benzamide functional group can be susceptible to hydrolysis under acidic or basic conditions.[13][14]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various aqueous media, including:

-

0.1 N Hydrochloric Acid (HCl) for acidic conditions.

-

Purified Water for neutral conditions.

-

0.1 N Sodium Hydroxide (NaOH) for basic conditions.

-

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 50-70°C) to accelerate degradation.[15] A parallel set of samples should be kept at a control temperature (e.g., room temperature).

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24, and 48 hours). Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all significant degradation products.

-

Data Evaluation: Quantify the amount of remaining parent compound and the formation of any degradation products. Calculate the degradation rate and identify the major degradants, if possible, using techniques like LC-MS.

Oxidative Stability Protocol

Objective: To determine the compound's sensitivity to oxidation.

Methodology:

-

Sample Preparation: Dissolve the compound in a suitable solvent.

-

Stress Conditions: Add a solution of an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂).[16] The study should be conducted at room temperature.

-

Time Points: Sample at appropriate intervals (e.g., 0, 2, 6, 12, 24 hours).

-

Analysis: Analyze the samples using the stability-indicating HPLC method.

-

Data Evaluation: Assess the loss of the parent compound and the formation of oxidative degradation products. If no degradation is observed, stronger conditions (e.g., higher H₂O₂ concentration or temperature) may be applied.[16]

Photostability Protocol

Objective: To evaluate the stability of the compound when exposed to light, as specified in ICH guideline Q1B.[17][18]

Methodology:

-

Sample Preparation: Expose the solid drug substance directly to the light source. Additionally, prepare a solution of the compound in a chemically inert, transparent container.

-

Control Sample: Prepare a corresponding set of samples, protected from light with aluminum foil, to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours per square meter.[19]

-

Analysis: After the exposure period, compare the light-exposed samples to the dark controls. Analyze for any changes in physical appearance, and quantify the parent compound and any degradation products by HPLC.

Data Presentation for Stability

Results from forced degradation studies should be systematically tabulated.

| Stress Condition | Parameters (Temp, Conc., etc.) | Duration | Assay of Parent (%) | Major Degradation Products (% Peak Area) | Mass Balance (%) |

| Hydrolysis | |||||

| 0.1 N HCl | 60°C | 24 h | |||

| Water | 60°C | 24 h | |||

| 0.1 N NaOH | 60°C | 24 h | |||

| Oxidation | |||||

| 3% H₂O₂ | 25°C | 24 h | |||

| Photolysis | |||||

| Solid State | 1.2 M lux h, 200 W h/m² | - | |||

| Solution | 1.2 M lux h, 200 W h/m² | - | |||

| Thermal | |||||

| 80°C (Dry Heat) | - | 48 h |

Stability Testing Logical Workflow

Caption: Logical workflow for forced degradation stability testing.

Analytical Method for Quantification

A robust, stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[11][20]

-

Technique: Reversed-phase HPLC with UV detection is generally suitable for aromatic compounds like benzamide derivatives.[9]

-

Column: A C8 or C18 column is typically used.[9]

-

Mobile Phase: A gradient system composed of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation between the parent compound and its degradants.

-

Detection: The wavelength for UV detection should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.

-

Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. The key requirement is that it must be "stability-indicating," meaning it can unequivocally assess the drug substance in the presence of its degradation products.

Conclusion

References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. conceptlifesciences.com [conceptlifesciences.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. enamine.net [enamine.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ijcrt.org [ijcrt.org]

- 13. researchgate.net [researchgate.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 20. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 2-amino-N-(4-methylphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound 2-amino-N-(4-methylphenyl)benzamide. Due to the limited availability of specific experimental data in public domains, this document presents a combination of reported data for structurally similar compounds and predicted spectroscopic values. The experimental protocols described are based on standard methodologies for organic compound characterization.

Compound Identification

| Parameter | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₄H₁₄N₂O | PubChem[1] |

| Molecular Weight | 226.27 g/mol | PubChem[1] |

| CAS Number | 32212-38-7 | PubChem[1] |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | PubChem[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | m | 3H | Aromatic protons (C₆H₄ and C₆H₅) |

| ~7.2 - 7.0 | m | 4H | Aromatic protons (C₆H₄ and C₆H₅) |

| ~6.8 - 6.6 | m | 2H | Aromatic protons (C₆H₄) |

| ~5.5 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ |

| ~9.8 | br s | 1H | -NH-C=O |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide) |

| ~148 | Aromatic C-NH₂ |

| ~136 | Aromatic C-CH₃ |

| ~135 - 115 | Aromatic CH |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amine and amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1680 | Strong | C=O stretching (amide) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C bending |

| 1300 - 1200 | Medium | C-N stretching |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 226 | High | [M]⁺ (Molecular Ion) |

| 120 | Medium | [H₂N-C₆H₄-CO]⁺ |

| 107 | High | [H₃C-C₆H₄-NH₂]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: Bruker DRX 500-AVANCE FT-NMR instrument or equivalent.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Acquisition:

-

Record the spectrum at a frequency of 500 MHz.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data using an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Record the spectrum at a frequency of 125 MHz.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Shimadzu 8400s FT-IR spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal prior to sample analysis.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. The fragmentation of benzamides often involves the loss of the amine group, leading to the formation of a stable benzoyl cation, which can further fragment to a phenyl cation.[2]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual pathway for the synthesis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: A conceptual synthetic pathway for this compound.

References

An In-Depth Technical Guide to the Safe Handling of 2-amino-N-(4-methylphenyl)benzamide in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for 2-amino-N-(4-methylphenyl)benzamide, a chemical compound utilized in various research and development applications. Due to its potential health hazards, strict adherence to the following procedures is crucial to ensure a safe laboratory environment.

Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-N-p-tolylbenzamide, N-(4-methylphenyl)-2-aminobenzamide | [1] |

| CAS Number | 32212-38-7 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Appearance | Solid (powder) | Assumed based on handling recommendations |

| XLogP3 | 3.3 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements:

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |

| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |

| Specific target organ toxicity, single exposure | May cause respiratory irritation | H335 |

GHS Pictograms:

Safe Handling and Experimental Protocols

Adherence to standard operating procedures for handling hazardous chemical powders is mandatory.

Engineering Controls

-

Ventilation: All handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Weighing: If possible, weigh the compound within an exhausted enclosure or a powder containment hood.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound:

| PPE Category | Specification |